molecular formula C17H33N3O3 B6985567 tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate

tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate

Cat. No.: B6985567
M. Wt: 327.5 g/mol
InChI Key: WSWWAAMQGNMRKL-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety.

Properties

IUPAC Name

tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-15(2,3)8-7-12(20-14(22)23-16(4,5)6)11-19-17(9-10-17)13(18)21/h12,19H,7-11H2,1-6H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWWAAMQGNMRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(CNC1(CC1)C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the carbamate functionality. One common synthetic route involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.

    Introduction of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the carbamate group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of carbamates on biological systems. Carbamates are known to inhibit certain enzymes, and this compound can be used to investigate these inhibitory effects.

Medicine

In medicine, carbamates have been explored for their potential therapeutic applications. This compound may be studied for its potential use as a drug or a drug precursor, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the carbamate functionality.

    N-Boc-protected amines: Similar in that they contain a tert-butyl carbamate group.

Uniqueness

What sets tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate apart is its combination of a cyclopropyl group and a tert-butyl carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.

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